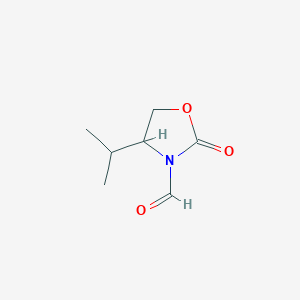
3-Methyl-6-phenyl-N-propyl-3,4-dihydropyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-6-phenyl-N-propyl-3,4-dihydropyrimidin-4-amine is a heterocyclic compound belonging to the class of dihydropyrimidines. This compound is characterized by a pyrimidine ring with various substituents, including a methyl group at position 3, a phenyl group at position 6, and a propyl group attached to the nitrogen atom at position 4. Dihydropyrimidines are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-phenyl-N-propyl-3,4-dihydropyrimidin-4-amine can be achieved through a multi-component reaction known as the Biginelli reaction. This reaction involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea in the presence of a catalyst. The reaction is typically carried out under solvent-free conditions or in a suitable solvent such as ethanol or acetonitrile. The use of catalysts like Montmorillonite-KSF or silicotungstic acid supported on Ambelyst-15 has been reported to enhance the reaction efficiency and yield .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also emphasized to minimize environmental impact .
化学反应分析
Types of Reactions
3-Methyl-6-phenyl-N-propyl-3,4-dihydropyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidinones.
Reduction: Reduction reactions can convert the dihydropyrimidine ring to a fully saturated pyrimidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Pyrimidinones
Reduction: Saturated pyrimidines
Substitution: Various substituted dihydropyrimidines depending on the nucleophile used
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents.
Medicine: Shows promise as a calcium channel blocker, antihypertensive, anti-inflammatory, and anticancer agent. It has been studied for its potential to inhibit cancer cell growth and induce apoptosis in cancer cells.
Industry: Used in the development of corrosion inhibitors and as a precursor for the synthesis of dyes and pigments
作用机制
The mechanism of action of 3-Methyl-6-phenyl-N-propyl-3,4-dihydropyrimidin-4-amine involves its interaction with specific molecular targets and pathways:
Calcium Channel Blockade: The compound inhibits calcium influx into cells by blocking calcium channels, leading to reduced cellular excitability and muscle contraction.
Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function
相似化合物的比较
Similar Compounds
3,4-Dihydropyrimidin-2(1H)-ones: These compounds share a similar core structure but differ in the substituents attached to the pyrimidine ring.
Pyrimidinones: Oxidized derivatives of dihydropyrimidines with a carbonyl group at position 2.
Pyrimidines: Fully saturated derivatives with no double bonds in the ring.
Uniqueness
3-Methyl-6-phenyl-N-propyl-3,4-dihydropyrimidin-4-amine is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. The presence of the phenyl and propyl groups enhances its lipophilicity and ability to interact with biological membranes, making it a potent bioactive compound .
属性
CAS 编号 |
88078-77-7 |
|---|---|
分子式 |
C14H19N3 |
分子量 |
229.32 g/mol |
IUPAC 名称 |
3-methyl-6-phenyl-N-propyl-4H-pyrimidin-4-amine |
InChI |
InChI=1S/C14H19N3/c1-3-9-15-14-10-13(16-11-17(14)2)12-7-5-4-6-8-12/h4-8,10-11,14-15H,3,9H2,1-2H3 |
InChI 键 |
WVBIUTYIMZTRSZ-UHFFFAOYSA-N |
规范 SMILES |
CCCNC1C=C(N=CN1C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




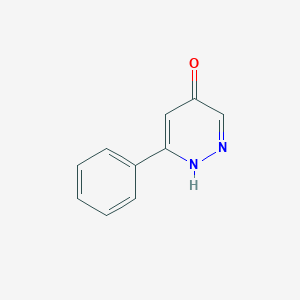
![10-Methyl-3-(6-nitroisoquinolin-3-yl)-3,10-diazabicyclo[4.3.1]decane](/img/structure/B12914836.png)
![2-(3-Methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12914843.png)
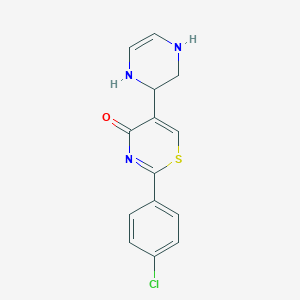
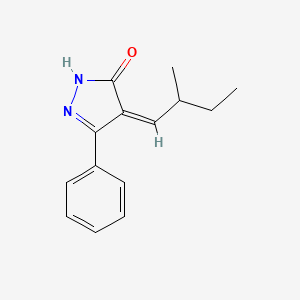

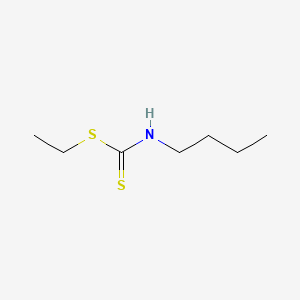

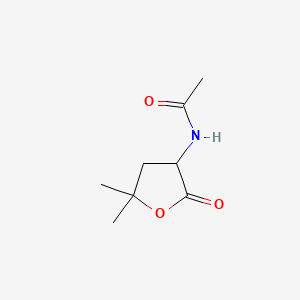

![N-{2-[5-(Methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]phenyl}acetamide](/img/structure/B12914910.png)
